Lipophilicity-Driven Procurement: 26% Higher LogP vs. Non-Methylated Analog
The addition of a methyl group at the 4-position significantly increases the computed lipophilicity (XLogP3-AA) of 2,3-difluoro-4-methylbenzotrifluoride to 3.4 [1], compared to a value of 2.7 for the non-methylated analog 2,3-difluorobenzotrifluoride (CAS 64248-59-5) [2]. This represents a 26% increase in LogP, which is a critical parameter for predicting membrane permeability, oral absorption, and overall bioavailability in drug and agrochemical design.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2,3-Difluorobenzotrifluoride (CAS 64248-59-5): 2.7 |
| Quantified Difference | 26% higher |
| Conditions | Computed property (XLogP3 3.0, PubChem) |
Why This Matters
This difference is critical for projects requiring precise control over compound partitioning and pharmacokinetic properties, where the 4-methyl analog provides a distinct lipophilicity advantage.
- [1] PubChem. (2025). Compound Summary for CID 20687298, 2,3-Difluoro-4-methylbenzotrifluoride. View Source
- [2] PubChem. (2025). Compound Summary for CID 411632, 1,2-Difluoro-3-(trifluoromethyl)benzene. View Source
